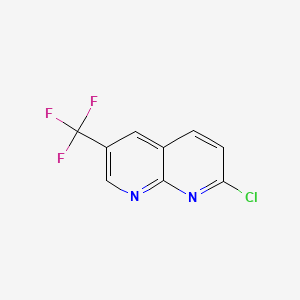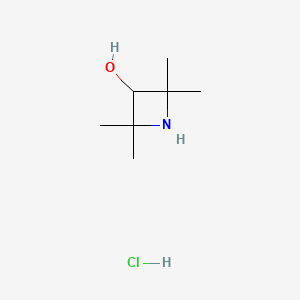
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride is an organic compound with a unique structure that includes a four-membered azetidine ring substituted with four methyl groups and a hydroxyl group. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylazetidin-3-ol hydrochloride typically involves the reaction of isobutyryl chloride with triethylamine and zinc powder under reflux conditions. The reaction mixture is then cooled, filtered, and distilled under reduced pressure to obtain the desired product . Another method involves the use of azetidin-3-ol as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohol derivatives, and substituted azetidines. These products have various applications in organic synthesis and pharmaceutical research.
科学的研究の応用
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biological inhibitors and probes for studying cellular processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,2,4,4-Tetramethylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride: Similar in structure but with a piperidine ring instead of an azetidine ring.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: Similar in terms of the tetramethyl substitution but with a different core structure.
Uniqueness
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research areas where other compounds may not be as effective.
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
2,2,4,4-tetramethylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)5(9)7(3,4)8-6;/h5,8-9H,1-4H3;1H |
InChIキー |
UIBWDIPFJDTSFO-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(N1)(C)C)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
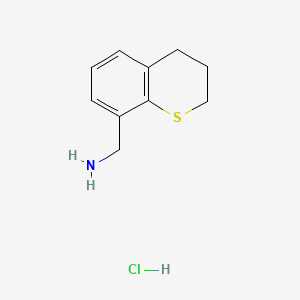
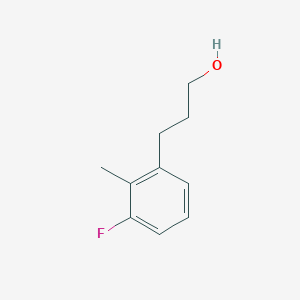

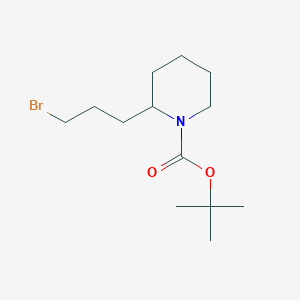
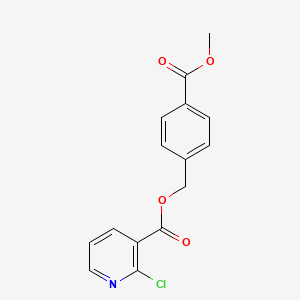

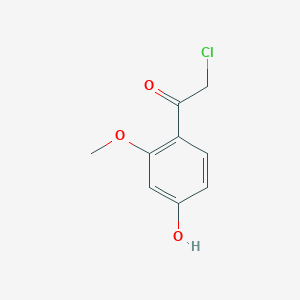

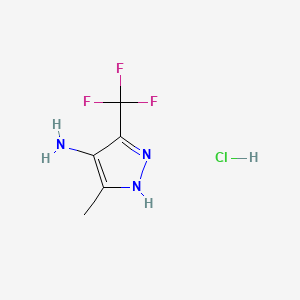
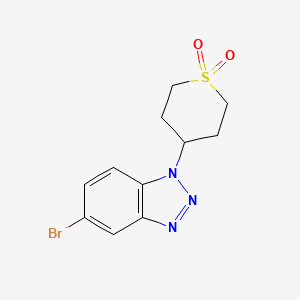
![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)
